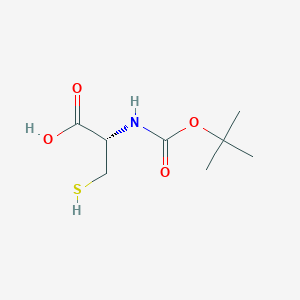

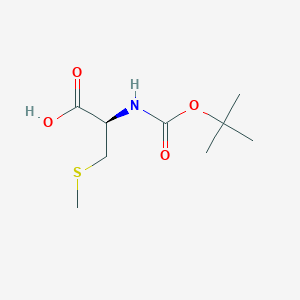

N-Boc-S-甲基-L-半胱氨酸

描述

N-Boc-S-methyl-L-cysteine is a compound used in the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It is also known as Boc-L-Cys(Me)-OH .

Synthesis Analysis

N-Boc-S-methyl-L-cysteine is an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It can be used in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine .Molecular Structure Analysis

The molecular formula of N-Boc-S-methyl-L-cysteine is C9H17NO4S . The molecular weight is 235.30 g/mol .Chemical Reactions Analysis

N-Boc-S-methyl-L-cysteine is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It is also used as an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis .Physical And Chemical Properties Analysis

N-Boc-S-methyl-L-cysteine is a solid compound . It has a molecular weight of 235.30 g/mol .科学研究应用

肽合成和纳米结构:Banerji 等人 (2016) 的一项研究讨论了含有 N-Boc 保护的半胱氨酸的三肽的合成,该三肽形成纳米结构并显示出对癌细胞系的潜在细胞毒性,表明其在治疗学中的用途 (Banerji、Chatterjee、Prodhan 和 Chaudhuri,2016).

对映纯大蒜素类似物的合成:Aversa 等人 (2005) 在生物活性亚砜的合成中利用了 N-(叔丁氧羰基)-L-半胱氨酸,突出了其在生产具有药用性质的化合物中的作用 (Aversa、Barattucci、Bonaccorsi 和 Giannetto,2005).

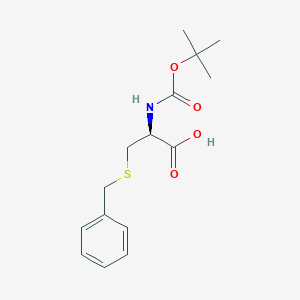

分子结构分析:Sukumar 等人 (1994) 分析了相关化合物 N-(叔丁氧羰基)-L-丙氨酰-S-苄基-L-半胱氨酸的晶体结构和构象,有助于了解肽结构 (Sukumar、Ponnuswamy 和 Jayakumar,1994).

组织蛋白酶 L 的抑制:Vičík 等人 (2006) 研究了 N-Boc 保护的半胱氨酸衍生物作为组织蛋白酶 L 的抑制剂,组织蛋白酶 L 是一种参与多种疾病的酶,表明其治疗应用 (Vičík 等,2006).

硫醇功能的保护和激活:Matsueda 等人 (1981) 报道了使用 N-Boc-Cys 衍生物保护和激活肽化学中的硫醇功能,这是肽合成的一个基本方面 (Matsueda、Kimura、Kaiser 和 Matsueda,1981).

肽核酸单体的合成:Tang 等人 (2012) 描述了使用 N-Boc-L-半胱氨酸合成非经典肽核酸单体,突出了其在核酸化学中的作用 (Tang、Tang、Wang、Luo 和 Yang,2012).

作用机制

Target of Action

BOC-CYS(ME)-OH, also known as Boc-S-methyl-L-cysteine or N-Boc-S-methyl-L-cysteine, is a compound that primarily targets sulfur-containing amino acids . It is used in the synthesis of various peptides and proteins, particularly those that contain cysteine residues .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed nitrogen ligand-mediated amination of thiols . This process results in the formation of N-acyl sulfenamides, which are compounds containing S-N single bonds . These S-N compounds have been shown to be excellent thiol sulfenylating agents, capable of producing various disulfides under mild conditions .

Biochemical Pathways

The biochemical pathways affected by BOC-CYS(ME)-OH primarily involve the synthesis of disulfides . The compound’s action facilitates the efficient construction of S-S bonds and S-N bonds, which are widely present in natural products and synthetic molecules . The compound’s ability to selectively react with thiols, leaving other nucleophilic functional groups unaffected, makes it a valuable tool in the synthesis of complex molecules .

Pharmacokinetics

It’s worth noting that the compound’s use in peptide synthesis could potentially influence its bioavailability, depending on the specific context and application .

Result of Action

The result of BOC-CYS(ME)-OH’s action is the production of various disulfides . These disulfides can be asymmetric and can contain large steric hindrance substituents, which are often challenging to synthesize . The compound’s action has been shown to be particularly effective in the synthesis of such disulfides .

Action Environment

The action of BOC-CYS(ME)-OH can be influenced by various environmental factors. For instance, the compound has been shown to react efficiently in aqueous media . Additionally, the presence of a base can significantly enhance the compound’s activity in the synthesis of sterically hindered disulfides .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDQTEFRLDDJAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427013 | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-methyl-L-cysteine | |

CAS RN |

16947-80-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

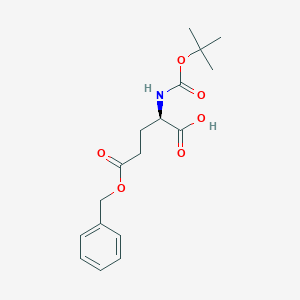

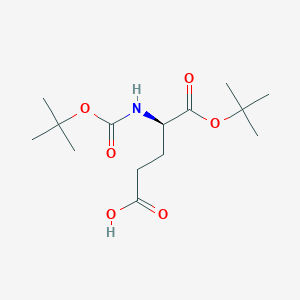

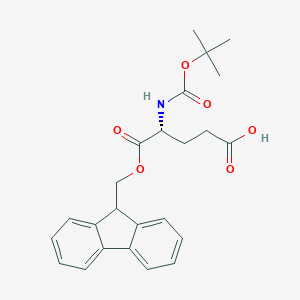

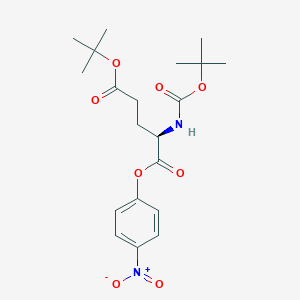

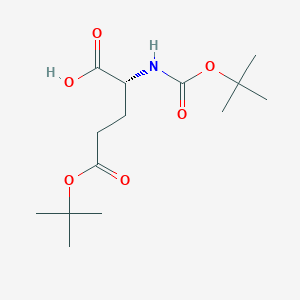

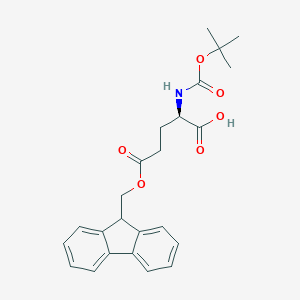

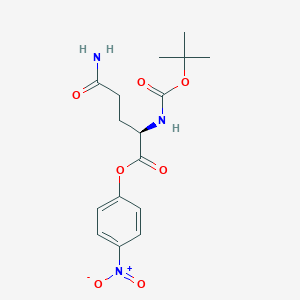

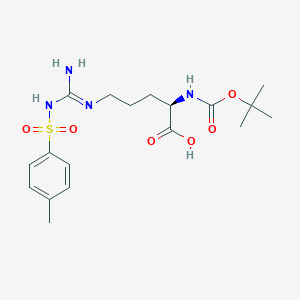

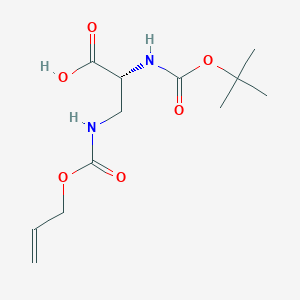

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。